(1R,2S)-2-Pyrazol-1-ylcyclopentan-1-amine;hydrochloride
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Overview
Description
(1R,2S)-2-Pyrazol-1-ylcyclopentan-1-amine;hydrochloride is a chiral compound with significant potential in various scientific fields. The compound’s unique structure, featuring a pyrazole ring attached to a cyclopentane backbone, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Pyrazol-1-ylcyclopentan-1-amine;hydrochloride typically involves the formation of the cyclopentane ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of a suitable precursor, such as a cyclopentanone derivative, with hydrazine to form the pyrazole ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Pyrazol-1-ylcyclopentan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The pyrazole ring and cyclopentane backbone can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-Pyrazol-1-ylcyclopentan-1-amine;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding. Its chiral nature makes it a valuable tool for investigating stereoselective processes and understanding the role of chirality in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Pyrazol-1-ylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2S)-2-Pyrazol-1-ylcyclopentan-1-amine;hydrochloride include other pyrazole derivatives and cyclopentane-based molecules. Examples include:
- (1R,2S)-2-Pyrazol-1-ylcyclopentane-1-carboxylic acid
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S)-2-Isopropyl-5-methylcyclohexyloxy
Uniqueness
What sets this compound apart from similar compounds is its specific combination of a pyrazole ring and a cyclopentane backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(1R,2S)-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c9-7-3-1-4-8(7)11-6-2-5-10-11;/h2,5-8H,1,3-4,9H2;1H/t7-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFUNXQBKBEWIW-WLYNEOFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=CC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2C=CC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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